molecular formula C16H15Cl2N3 B12875101 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride CAS No. 1170222-17-9

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride

Cat. No.: B12875101
CAS No.: 1170222-17-9
M. Wt: 320.2 g/mol
InChI Key: GVPHHKNYSHJPGB-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15Cl2N3. It is primarily used in proteomics research applications . This compound is known for its unique structure, which includes a quinoline core substituted with chloro, hydrazino, methyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: Introduction of the chloro, hydrazino, methyl, and phenyl groups onto the quinoline core. These substitutions are usually carried out under controlled conditions using specific reagents like chlorinating agents, hydrazine, methylating agents, and phenylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-8-phenylquinoline: Lacks the hydrazino group, which affects its reactivity and applications.

    2-Hydrazino-8-methyl-3-phenylquinoline: Lacks the chloro group, which influences its chemical behavior.

    5-Chloro-2-hydrazino-3-phenylquinoline: Lacks the methyl group, altering its physical and chemical properties.

Uniqueness

5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is unique due to the presence of all four substituents (chloro, hydrazino, methyl, and phenyl) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

1170222-17-9

Molecular Formula

C16H15Cl2N3

Molecular Weight

320.2 g/mol

IUPAC Name

(5-chloro-8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C16H14ClN3.ClH/c1-10-7-8-14(17)13-9-12(11-5-3-2-4-6-11)16(20-18)19-15(10)13;/h2-9H,18H2,1H3,(H,19,20);1H

InChI Key

GVPHHKNYSHJPGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

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